molecular formula C9H9BrF2N2 B1411672 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1707365-67-0

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No.: B1411672
CAS No.: 1707365-67-0
M. Wt: 263.08 g/mol
InChI Key: JGSSUPOCBIKKFM-UHFFFAOYSA-N
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Description

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and a difluoropyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-6-chloropyridine and 3,3-difluoropyrrolidine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3,3-difluoropyrrolidine displaces the chlorine atom in 2-bromo-6-chloropyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.

    Automated Purification: Implementing automated systems for purification to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed depend on the specific reactions and conditions used. For instance, nucleophilic substitution with an amine could yield a new pyridine derivative with an amine substituent.

Scientific Research Applications

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine exerts its effects involves:

    Molecular Targets: The compound can interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, particularly those related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(pyrrolidin-1-yl)pyridine: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties.

Uniqueness

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine is unique due to the presence of both bromine and difluoropyrrolidinyl groups, which confer distinct electronic and steric properties, making it a valuable compound for diverse chemical applications.

Properties

IUPAC Name

2-bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSSUPOCBIKKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229574
Record name Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707365-67-0
Record name Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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